Product packaging for Ginsenoside F1(Cat. No.:CAS No. 5288-67-5)

Ginsenoside F1

Cat. No.: B1207417
CAS No.: 5288-67-5
M. Wt: 212.28 g/mol
InChI Key: RPUNGFMSPXJEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ginsenoside F1 is a rare protopanaxatriol-type saponin, recognized for its significant and unique immunomodulatory and neuroprotective properties in preclinical research. Unlike many related compounds that primarily exhibit anti-inflammatory effects, this compound demonstrates immunostimulatory potential by enhancing natural killer (NK) cell cytotoxicity and macrophage phagocytosis, primarily through the activation of the MAPK and NF-κB signaling pathways . Its research value is particularly prominent in neuroscience, as it has been shown to cross the blood-brain barrier and protect against amyloid-beta-induced toxicity, suggesting potential for investigating therapeutic approaches for neurodegenerative conditions . Furthermore, computational studies indicate that this compound may act as a potential inhibitor of p38 MAP kinase, a key enzyme involved in inflammation and cellular stress responses, which underpins its multifaceted research applications . This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O3 B1207417 Ginsenoside F1 CAS No. 5288-67-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5288-67-5

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

7-(2-oxocyclopentyl)heptanoic acid

InChI

InChI=1S/C12H20O3/c13-11-8-5-7-10(11)6-3-1-2-4-9-12(14)15/h10H,1-9H2,(H,14,15)

InChI Key

RPUNGFMSPXJEDK-UHFFFAOYSA-N

SMILES

C1CC(C(=O)C1)CCCCCCC(=O)O

Canonical SMILES

C1CC(C(=O)C1)CCCCCCC(=O)O

Other CAS No.

5288-67-5

Synonyms

cyclopentane-2-oxo-1-heptanoic acid

Origin of Product

United States

Bioproduction and Biotransformation of Ginsenoside F1

Enzymatic Biotransformation Pathways to Ginsenoside F1

The primary route for producing this compound is through the enzymatic hydrolysis of major ginsenosides (B1230088). nih.govkoreascience.kr This process utilizes specific enzymes, primarily β-glucosidases, to selectively cleave sugar moieties from precursor ginsenoside molecules. nih.govnih.gov This biotransformation mimics the metabolic processes that occur in the human intestine after oral consumption of ginseng, where intestinal microflora convert major ginsenosides into more easily absorbed minor ginsenosides like F1. researchgate.netnih.gov

Microbial Conversion using β-Glucosidases

A variety of microorganisms, including bacteria and fungi, are known to produce β-glucosidases capable of transforming major ginsenosides into F1. nih.govnih.gov These microbes can be used in whole-cell biotransformation systems or as a source for isolating specific enzymes. nih.gov Fungal strains, such as Penicillium sp. YMS6 and Fusarium moniliforme var. subglutinans, have demonstrated the ability to convert ginsenoside Rg1 into F1. nih.govnih.gov Similarly, soil bacteria like Terrabacter ginsenosidimutans produce β-glucosidases that effectively catalyze this conversion. koreascience.krjmb.or.kr Endophytic fungi isolated from ginseng itself are also a source of these transformative enzymes. nih.gov

The conversion process involves the hydrolysis of the terminal glucose moiety at specific positions on the ginsenoside's aglycone structure. nih.govnih.gov The specificity of the microbial β-glucosidase is crucial for achieving a high yield of the desired product, F1. nih.gov

Table 1: Examples of Microbial Sources for β-Glucosidases in this compound Production

Microbial Source Precursor Ginsenoside Product Reference
Penicillium sp. YMS6 Rg1 F1 nih.gov
Fusarium moniliforme Rg1 F1 nih.gov
Terrabacter ginsenosidimutans Re, Rg1 F1 koreascience.kr
Cladosporium cladosporioides Rg1 F1 nih.govmdpi.com

Conversion from Major Ginsenosides (e.g., Re, Rg1)

This compound is structurally a 20-O-β-D-glucopyranosyl-20(S)-protopanaxatriol. koreascience.kr It can be produced from two major protopanaxatriol-type ginsenosides: Rg1 and Re. nih.govkoreascience.kr

The biotransformation pathways are as follows:

Ginsenoside Rg1 to F1 : This is a single-step hydrolysis reaction. β-glucosidase cleaves the glucose moiety attached to the hydroxyl group at the C-6 position of the protopanaxatriol (B1242838) aglycone. koreascience.krnih.gov

Ginsenoside Re to F1 : This conversion is more complex as it involves the removal of a disaccharide (α-L-rhamnopyranosyl-β-D-glucopyranosyl) from the C-6 position. koreascience.kr Some enzymes, like the recombinant β-glucosidase (BgpA) from T. ginsenosidimutans, can directly hydrolyze this entire disaccharide moiety to produce F1. koreascience.kr Other bioconversion pathways may proceed stepwise, where Ginsenoside Re is first converted to Rg1, which is then hydrolyzed to F1. nih.govresearchgate.net

Plant-Derived Biosynthesis of this compound Precursors

While biotransformation focuses on converting existing ginsenosides, another approach involves the heterologous synthesis of F1 and its precursors in other plants through metabolic engineering. researchgate.netresearchgate.net This strategy has been demonstrated in tobacco (Nicotiana tabacum), which naturally produces the upstream precursor 2,3-oxidosqualene (B107256). researchgate.net

By introducing a set of key enzyme genes from Panax notoginseng, a biosynthetic pathway for F1 can be constructed in the host plant. researchgate.net The essential genes and their functions in this artificial pathway are:

PnDDS (Dammarenediol-II synthase) : Cyclizes 2,3-oxidosqualene to produce dammarenediol-II. researchgate.net

CYP12H (Cytochrome P450) : Hydroxylates dammarenediol-II to create protopanaxadiol (B1677965). researchgate.net

CYP6H (Cytochrome P450) : Further hydroxylates protopanaxadiol to yield protopanaxatriol, the direct aglycone of F1. researchgate.net

UGT20 (UDP-glycosyltransferase) : Glycosylates the C-20 position of protopanaxatriol to synthesize the final this compound molecule. researchgate.net

This synthetic biology approach allows for the production of F1 and its precursors—dammarenediol-II and protopanaxatriol—in the roots, stems, and leaves of the transgenic host. researchgate.netresearchgate.net Studies have shown that the content of this compound in transgenic tobacco can be double that found in Panax plants. researchgate.net

In Vitro Bioconversion Systems for Enhanced this compound Yields

To overcome the limitations of low yields and long reaction times associated with some microbial fermentation methods, optimized in vitro bioconversion systems have been developed. koreascience.krfao.orgmdpi.com These systems often utilize purified recombinant enzymes or commercially available enzyme preparations to achieve high-efficiency, large-scale production of this compound. koreascience.krnih.gov

A notable example is the gram-scale production of F1 using a recombinant β-glucosidase (BgpA) from Terrabacter ginsenosidimutans. koreascience.krjmb.or.kr In a scaled-up process, 9.6 grams of F1 with 95% purity were obtained from 60 grams of a crude protopanaxatriol saponin (B1150181) mixture (containing mainly Re and Rg1). koreascience.kr This demonstrates the potential of using recombinant enzymes for industrial-level production.

Similarly, commercial food-grade enzymes, such as Cellulase KN from Aspergillus niger, have been successfully employed. fao.orgnih.gov Under optimized conditions (pH 5.0, 50°C), this enzyme effectively converted a protopanaxatriol-type ginsenoside mixture into F1. fao.org A scaled-up reaction in a 10-liter fermenter yielded 13.0 grams of F1 from 50 grams of the substrate mixture, achieving a purity of 91.5%. nih.gov

These in vitro systems allow for precise control over reaction parameters like pH, temperature, and substrate/enzyme concentration, leading to higher yields and purity of the final product. koreascience.krnih.govfao.org

Table 2: High-Yield In Vitro Production of this compound

Enzyme System Substrate Substrate Amount F1 Yield Purity Reference
Recombinant BgpA PPT Saponin Mixture 60 g 9.6 g 95.3% koreascience.kr
Cellulase KN PPT Ginsenoside Mixture 50 g 13.0 g 91.5% nih.gov

Comparative Analysis of this compound Production Methodologies

The production of this compound can be achieved through several methodologies, each with distinct advantages and disadvantages. The main approaches are microbial biotransformation (whole-cell), enzymatic conversion (in vitro using purified or recombinant enzymes), and heterologous synthesis in plants.

Microbial Biotransformation : This method uses whole microbial cells (e.g., fungi, bacteria) to convert major ginsenosides. It is generally cost-effective as it bypasses the need for enzyme purification. mdpi.com However, it can suffer from long conversion times, lower biotransformation rates, and the potential for byproduct formation. nih.govmdpi.com

Enzymatic Conversion : This approach utilizes isolated and often purified enzymes. It offers high specificity, leading to a purer product with fewer byproducts. nih.govresearchgate.net The reaction conditions are mild and reaction times are significantly shorter compared to whole-cell fermentation. mdpi.com The use of recombinant enzymes allows for large-scale, controlled production. koreascience.kr The primary drawbacks are the costs associated with enzyme production, purification, and potential inactivation. mdpi.com

Heterologous Synthesis : The engineering of biosynthetic pathways in host organisms like tobacco is a novel and promising strategy. researchgate.net It allows for the de novo synthesis of F1 from a basic precursor, independent of ginseng cultivation. This method has the potential for sustainable and scalable production, and has been shown to achieve higher concentrations of F1 than in the native plant. researchgate.netresearchgate.net However, the development of stable transgenic plant lines is a complex and lengthy process.

Table 3: Comparative Overview of this compound Production Methods

Methodology Advantages Disadvantages
Microbial Biotransformation Low cost; no enzyme purification needed. Long reaction times; lower yields; potential for byproducts.
Enzymatic Conversion High specificity and purity; short reaction times; mild conditions; scalable. Higher cost (enzyme production/purification); enzyme instability.

| Heterologous Synthesis | Independent of ginseng supply; potentially high yields; sustainable. | Complex and time-consuming development of transgenic organisms. |

Preclinical Pharmacological Profiles and Mechanistic Elucidation of Ginsenoside F1

Neuroprotective and Neuroregenerative Actions of Ginsenoside F1

This compound exhibits multifaceted neuroprotective and neuroregenerative properties, positioning it as a compound of interest for neurological disorders. nih.govebi.ac.uk Its mechanisms encompass the modulation of apoptosis, regulation of neurotransmitter systems, enhancement of synaptic plasticity, and anti-inflammatory as well as antioxidant effects within the central nervous system. ebi.ac.ukfrontiersin.orgmdpi.com

Modulation of Neuronal Apoptosis Pathways

This compound has been shown to exert anti-apoptotic effects in neuronal cells. frontiersin.orgresearchgate.net Studies indicate that it can reduce cell apoptosis, a key process in neurodegenerative diseases. frontiersin.org One of the identified mechanisms involves the modulation of the PI3K-Akt signaling pathway. frontiersin.orgresearchgate.net By influencing this pathway, this compound can lead to a reduction in the expression levels of key signaling molecules such as AKT1 and MAPK1, thereby mitigating apoptosis. frontiersin.org Research has also highlighted its ability to reduce apoptosis in neuroinflammation models, suggesting a protective role against inflammatory-induced neuronal cell death. researchgate.net

Preclinical findings suggest that various ginsenosides (B1230088), including F1, can influence apoptosis-related proteins. For instance, some ginsenosides can upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, as well as cleaved caspase-3, a key executioner of apoptosis. mdpi.com

Table 1: Effects of this compound on Neuronal Apoptosis Pathways

Experimental Model Key Findings Signaling Pathway Implicated Reference
LPS-induced HT22 neuroinflammation model Reduced cell migration and apoptosis. PI3K-Akt frontiersin.org
--- Identified as a potent active component in ameliorating neuroinflammation and reducing apoptosis. PI3K-Akt, MAPK frontiersin.orgresearchgate.net
General ginsenoside studies Upregulation of Bcl-2, downregulation of cleaved caspase-3 and Bax. --- mdpi.com

Regulation of Neurotransmitter Systems (e.g., Dopaminergic, Cholinergic)

This compound has been found to influence key neurotransmitter systems, which are crucial for cognitive function and are often dysregulated in neurodegenerative diseases. researchgate.netmdpi.com In a model of neuroinflammation, this compound was shown to affect the levels of dopamine (B1211576) (DA) and serotonin (B10506) (5-HT). frontiersin.org Specifically, it was identified as the most effective among several tested compounds at modulating these monoamine neurotransmitters in the context of neuroinflammation. frontiersin.org

While direct studies on this compound's effect on the cholinergic system are limited, research on other ginsenosides provides a basis for potential mechanisms. For example, Ginsenoside Rg1 has been shown to increase acetylcholine (B1216132) content in animal models of Alzheimer's disease. mdpi.com Given that this compound is a metabolite of Rg1, it may share or contribute to these effects. kaist.ac.kr The broader family of ginsenosides is known to modulate the cholinergic system, which is critical for memory and learning. researchgate.net

Effects on Synaptic Plasticity and Neurogenesis

This compound plays a role in promoting synaptic plasticity and neurogenesis, essential processes for learning, memory, and neuronal repair. mdpi.compreprints.org It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the cortex of an Alzheimer's disease mouse model. mdpi.compreprints.org BDNF is a critical neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.

Furthermore, this compound has been found to rescue the expression level of the phosphorylated form of CREB (cAMP response element-binding protein) in the hippocampus. mdpi.compreprints.org The CREB/BDNF pathway is a key signaling cascade involved in synaptic plasticity and neurogenesis. mdpi.com The activation of this pathway by this compound suggests a mechanism by which it can enhance cognitive function and potentially repair neuronal damage. mdpi.comresearchgate.net

Antioxidant Mechanisms in Neural Cells

This compound exhibits antioxidant properties that protect neural cells from oxidative stress, a major contributor to neurodegeneration. ebi.ac.ukmdpi.com While specific studies detailing the precise antioxidant mechanisms of this compound are emerging, the broader class of ginsenosides is known to exert antioxidant effects through various pathways. ebi.ac.ukresearchgate.net

One of the key mechanisms involves the activation of the Nrf2/HO-1 signaling pathway. preprints.org Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. Its activation leads to an increase in the production of endogenous antioxidant enzymes. nih.gov Studies on Ginsenoside Rg1, the precursor to F1, show that it can alleviate oxidative stress injury in neuronal cells by activating this pathway, leading to increased levels of superoxide (B77818) dismutase (SOD) and decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation. preprints.org Other ginsenosides have also been shown to reduce reactive oxygen species (ROS) production and enhance the activity of antioxidant enzymes like SOD and glutathione (B108866) peroxidase (GSH-Px). preprints.orgmdpi.com

Table 2: Antioxidant Mechanisms of Ginsenosides

Ginsenoside Mechanism Effect Reference
Ginsenoside Rg1 (precursor to F1) Activation of Nrf2/HO-1 signaling pathway Increased SOD levels, decreased LDH and MDA levels preprints.org
General Ginsenosides Reduction of ROS production Decreased oxidative damage preprints.orgmdpi.com
General Ginsenosides Increased activity of endogenous antioxidant enzymes (SOD, GSH-Px) Enhanced cellular antioxidant defense preprints.org

Anti-Neuroinflammatory Modulations in the Central Nervous System

This compound has demonstrated significant anti-neuroinflammatory effects within the central nervous system. frontiersin.orgresearchgate.net It has been identified as a potent active component in ameliorating neuroinflammation. frontiersin.orgfrontiersin.org In a lipopolysaccharide (LPS)-induced neuroinflammation model using HT22 cells, this compound was shown to be the most effective among several ginsenosides at reducing inflammation. frontiersin.org

The anti-inflammatory mechanism of this compound involves the modulation of key signaling pathways, including the PI3K-Akt and MAPK pathways. frontiersin.orgresearchgate.net By modulating these pathways, it can reduce the expression of pro-inflammatory mediators. frontiersin.org Furthermore, studies have shown that this compound treatment can suppress the nuclear translocation of NF-κB, a critical transcription factor that governs the expression of many inflammatory genes. researchgate.net This suppression is associated with an increased expression of A20, an ubiquitin-editing enzyme that acts as a negative regulator of NF-κB signaling. researchgate.net In protein microarray analyses, this compound significantly inhibited the levels of several pro-inflammatory cytokines and chemokines, including IL-1α, IL-15, IL-16, G-CSF, ICAM-1, and MIP-1δ. researchgate.net

Regulation of Amyloid-Beta Metabolism via IDE and NEP

A key neuroprotective mechanism of this compound in the context of Alzheimer's disease is its ability to regulate the metabolism of amyloid-beta (Aβ). nih.govkaist.ac.krresearchgate.netnih.gov It has been shown to reduce Aβ-induced cytotoxicity and decrease Aβ aggregation in neuronal cell lines. nih.govkaist.ac.krresearchgate.netnih.gov

The primary mechanism for this effect is the upregulation of two major Aβ-degrading enzymes: insulin-degrading enzyme (IDE) and neprilysin (NEP). nih.govkaist.ac.krresearchgate.netnih.gov In vitro studies using mouse neuroblastoma (N2a) and human neuroblastoma (SH-SY5Y) cells demonstrated that this compound increased both the mRNA and protein levels of IDE and NEP. nih.govresearchgate.net This upregulation of IDE and NEP enhances the clearance of Aβ peptides. preprints.org In vivo studies using an Alzheimer's disease mouse model (APP/PS1) confirmed these findings, showing that administration of this compound led to increased expression of IDE and NEP in the brain and a reduction in Aβ plaque formation in the hippocampus. nih.govkaist.ac.krresearchgate.netnih.gov

Table 3: Effect of this compound on Amyloid-Beta Degrading Enzymes

Cell/Animal Model Key Finding Measurement Reference
N2a and SH-SY5Y cells Increased mRNA and protein levels of IDE and NEP. Real-time PCR, Western blot nih.govresearchgate.net
APP/PS1 mice Increased mRNA and protein levels of IDE and NEP in the brain. Real-time PCR, Western blot nih.govkaist.ac.krresearchgate.netnih.gov
APP/PS1 mice Reduced Aβ plaque formation in the hippocampus. Immunohistochemical staining nih.govresearchgate.netnih.gov

Immunomodulatory Activities of this compound

This compound has demonstrated significant immunomodulatory capabilities in preclinical studies, influencing both innate and adaptive immune responses. alfachemic.comendonews.comresearchgate.net Its activities include enhancing the function of key immune cells and modulating the intricate network of signaling molecules that govern the immune system. mdpi.com

Enhancement of Natural Killer (NK) Cell Activity

This compound has been identified as a potent enhancer of Natural Killer (NK) cell cytotoxicity. nih.govfrontiersin.org In preclinical models, it has been shown to augment the cancer surveillance capabilities of NK cells. nih.gov Research indicates that out of fifteen different ginsenosides studied, F1 most effectively boosted NK cell cytotoxicity against various cancer cells. nih.govfrontiersin.org This enhancement is associated with an upregulation of cytotoxic mediators within the NK cells. nih.govfrontiersin.org The mechanism behind this potentiation appears to involve the insulin-like growth factor-1 (IGF-1) pathway, as the effects of this compound on NK cells can be counteracted by blocking IGF-1. nih.govfrontiersin.org Furthermore, studies have shown that this compound can increase the production of Interferon-gamma (IFN-γ) by NK cells, which is crucial for a coordinated immune response. nih.govnih.gov In murine models of eosinophilic chronic rhinosinusitis, the therapeutic effects of this compound were nullified by the depletion of NK cells, confirming the causal link between this compound and NK cell activity. nih.gov

FindingModel SystemKey OutcomeCitation
Potent enhancement of NK cell cytotoxicityIn vitro (human NK cells), in vivo (mouse models of lymphoma and melanoma)Increased cancer cell killing, improved cancer surveillance nih.govfrontiersin.org
Upregulation of cytotoxic mediatorsG-F1-treated NK cellsElevated cytotoxic potential nih.govfrontiersin.org
Involvement of IGF-1 pathwayHuman NK cellsNK cell potentiation antagonized by IGF-1 blockade nih.govfrontiersin.org
Increased IFN-γ productionNK cellsEnhanced cytokine production for immune coordination nih.govnih.gov
Alleviation of eosinophilic inflammationMurine model of eosinophilic chronic rhinosinusitisTherapeutic effect dependent on NK cell presence nih.gov

Effects on Macrophage Polarization and Phagocytic Activity

Preclinical evidence suggests that this compound's influence on macrophages is distinct from that of conventional anti-inflammatory agents. In a murine model of chronic rhinosinusitis, this compound was found to enhance NK cell function without suppressing macrophage inflammatory responses. nih.govnih.gov This is in contrast to dexamethasone (B1670325), which potently suppressed macrophage activation. nih.govnih.gov While some ginsenosides are known to encourage the polarization of macrophages towards the anti-inflammatory M2 phenotype, the specific effects of this compound on macrophage polarization and phagocytic activity require further detailed investigation. koreascience.krnih.gov However, the lack of macrophage suppression while enhancing NK cell activity points to a unique immunomodulatory profile. nih.govresearchgate.net

Adaptive Immune Response Regulation (e.g., Th1/Th2 balance)

This compound plays a role in regulating the adaptive immune response, particularly the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells. researchgate.net By reducing the expression of Th2-related cytokines like IL-4 and IL-13, this compound can help to mitigate Th2-dominant inflammatory conditions, such as eosinophilic inflammation. nih.govresearchgate.net The upregulation of IFN-γ, a key Th1 cytokine, by NK cells further supports a shift towards a Th1-type response. nih.govresearchgate.net This ability to modulate the Th1/Th2 balance is a crucial aspect of its immunomodulatory activity, suggesting its potential in conditions characterized by an imbalanced immune response. researchgate.net

Anti-Inflammatory Mechanisms of this compound

This compound exhibits significant anti-inflammatory properties through the modulation of key inflammatory mediators and signaling pathways. frontiersin.orgresearchgate.net These mechanisms contribute to its potential therapeutic effects in various inflammatory conditions.

Inhibition of Pro-Inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6, PGE2)

Preclinical studies have demonstrated the ability of this compound to inhibit the production of several pro-inflammatory mediators. While specific studies focusing solely on this compound's effect on a wide range of these mediators are part of the broader research on ginsenosides, the general anti-inflammatory profile of ginsenosides involves the downregulation of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). tandfonline.comnih.govnih.gov For instance, research on various ginsenosides has shown their capacity to reduce the expression of these cytokines in inflammatory models. researchgate.netplos.orgfrontiersin.org Specifically, in a murine model of chronic rhinosinusitis, this compound treatment led to a reduction in eosinophilic inflammation, which is often driven by a cascade of inflammatory molecules. nih.govnih.gov Although dexamethasone suppressed macrophage production of IL-1β in the same study, this compound operated through a different mechanism by enhancing NK cell production of IFN-γ. nih.gov

MediatorEffect of GinsenosidesModel SystemCitation
TNF-αInhibition of production/expressionLPS-stimulated macrophages, various inflammatory models tandfonline.comnih.govresearchgate.netfrontiersin.org
IL-1βInhibition of production/expressionLPS-stimulated macrophages, various inflammatory models nih.govresearchgate.netfrontiersin.org
IL-6Inhibition of production/expressionLPS-stimulated macrophages, various inflammatory models nih.govresearchgate.netfrontiersin.org
PGE2Inhibition of productionLPS-activated RAW264.7 cells researchgate.netkoreascience.kr

Modulation of NF-κB and MAPK Signaling Pathways (e.g., p38 MAPK)

This compound has been shown to modulate key inflammatory signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.netnih.govnih.gov The p38 MAPK pathway, in particular, is a recognized target for anti-inflammatory agents. nih.gov

Studies have demonstrated that this compound can downregulate p38 MAPK signaling in various cell lines and experimental animal models. researchgate.netnih.gov This inhibition of p38 MAPK is a crucial aspect of its pharmacological actions. researchgate.netnih.gov Computational studies, including molecular docking and dynamics simulations, have further supported the inhibitory action of this compound on p38 MAPK. brieflands.comresearchgate.net In silico analyses have explored the binding of this compound to p38 MAPK, suggesting its potential as an inhibitor. researchgate.netnih.gov

In the context of endothelial cells, inflammation can be triggered by factors like tumor necrosis factor-alpha (TNF-α), which activates NF-κB and MAPK pathways. frontiersin.org this compound has been found to attenuate endothelial cell inflammatory injury. koreascience.krkoreascience.kr For instance, it has been shown to suppress vascular endothelial growth factor (VEGF)-mediated TNFα signaling via NF-κB in human umbilical vein endothelial cells (HUVECs). nih.gov This effect is partly achieved by suppressing the expression and transcriptional activity of NR4A1, a nuclear receptor involved in inflammatory responses. nih.gov

The anti-inflammatory effects of ginsenosides, including F1, are often linked to their ability to negatively regulate the expression of pro-inflammatory cytokines such as TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The activation of NF-κB, which is linked to p38 MAPK, is critical for the production of these inflammatory mediators. nih.gov

Effects on Inflammasome Activation

Inflammasomes are multiprotein complexes that, upon activation, trigger inflammatory responses, including the maturation and secretion of proinflammatory cytokines like IL-1β and IL-18. nih.gov Several types of ginsenosides have been reported to possess anti-inflammatory activities by suppressing the activation of various inflammasomes, such as the NLRP3, NLRP1, and AIM2 inflammasomes. nih.gov This inhibitory effect on inflammasome activation leads to a reduction in caspase-1 activation and subsequently decreases the expression of IL-1β and IL-18. nih.gov While specific studies focusing solely on this compound's effect on inflammasome activation are not extensively detailed in the provided results, the general anti-inflammatory properties of ginsenosides often involve the modulation of these pathways. nih.govresearchgate.net

Cellular Targets in Inflammatory Processes (e.g., Endothelial Cells)

Endothelial cells are a key target for the anti-inflammatory actions of this compound. koreascience.krkoreascience.krresearchgate.net In human umbilical vein endothelial cells (HUVECs), this compound has been shown to inhibit vascular leakage induced by VEGF. nih.gov It also modulates VEGF-mediated TNFα signaling through the NF-κB pathway in these cells. nih.gov Furthermore, this compound can attenuate endothelial cell inflammatory injury, which is a critical step in the progression of conditions like atherosclerosis. koreascience.krkoreascience.kr Studies have also indicated that ginsenosides can protect endothelial cells from apoptosis and DNA damage induced by viral infections. researchgate.net

Anticancer Mechanisms of this compound in Preclinical Models

This compound has demonstrated significant anticancer activities in various preclinical models, targeting fundamental processes of cancer progression such as apoptosis, proliferation, and angiogenesis. frontiersin.orgfrontiersin.org

Induction of Apoptosis in Cancer Cell Lines

A key mechanism of the anticancer effect of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. frontiersin.org Studies have shown that ginsenosides can trigger apoptosis by modulating the expression of key regulatory proteins. nih.gov For instance, they can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Fas and p53. nih.gov The activation of caspases, which are crucial executioners of apoptosis, is another important aspect. nih.gov While the broader family of ginsenosides is known for these effects, specific studies have highlighted the pro-apoptotic potential of F1. For example, in prostate cancer cell lines, this compound exhibited significant cell inhibition. nih.gov

Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of various cancer cell lines. nih.gov The anti-proliferative effects of ginsenosides are often associated with their ability to interfere with the cell cycle and modulate signaling pathways that control cell growth. frontiersin.org In a comparative study on prostate cancer cells, this compound demonstrated significantly higher inhibition of cell proliferation than Ginsenoside Rh1. nih.gov The structural characteristics of ginsenosides, such as the number and position of sugar moieties, play a crucial role in their anti-proliferative activity. nih.govfrontiersin.org Generally, a decrease in the number of sugar molecules correlates with increased anticancer activity. nih.govfrontiersin.org

Anti-Angiogenic Effects In Vitro and In Vivo (animal models)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been identified to possess anti-angiogenic properties. frontiersin.orgfrontiersin.org However, it's noteworthy that some ginsenosides can have opposing effects on angiogenesis. researchgate.net While some, like Rg1, can be pro-angiogenic, others, including F1, have demonstrated anti-angiogenic or vessel-normalizing effects. nih.govresearchgate.net

In vitro, this compound has been shown to induce the migration and proliferation of endothelial cells, yet it also significantly inhibits vascular leakage induced by VEGF. nih.gov This suggests a role in vascular normalization rather than outright inhibition of vessel formation. In vivo, this compound has also been shown to inhibit VEGF-induced vascular leakage. nih.gov Furthermore, some research indicates that this compound can reduce vascular leakage by suppressing the expression of NR4A1, which can contribute to preventing tumor cell extravasation and metastasis. frontiersin.org

Table of Preclinical Findings for this compound

Pharmacological Effect Model System Key Mechanistic Findings References
Anti-inflammatory Human Umbilical Vein Endothelial Cells (HUVECs)Modulates NF-κB and MAPK signaling; suppresses VEGF-mediated TNFα signaling. researchgate.netnih.govnih.govnih.gov
Various cell lines and animal modelsDownregulates p38 MAPK signaling. researchgate.netnih.gov
Endothelial CellsAttenuates inflammatory injury. koreascience.krkoreascience.kr
Anticancer Prostate cancer cell linesInduces apoptosis and inhibits cell proliferation. nih.gov
In vitro and in vivo modelsExhibits anti-angiogenic effects by inhibiting VEGF-induced vascular leakage and modulating NR4A1. nih.govfrontiersin.org
Lymphoma and melanoma murine modelsEnhances NK cell cytotoxicity. frontiersin.org

Modulation of Cell Cycle Progression

Ginsenosides, as a class of compounds, are recognized for their ability to interfere with the proliferation of cancer cells by inducing cell cycle arrest. frontiersin.org This mechanism prevents cancer cells from completing the division process, thereby inhibiting tumor growth. nih.gov While extensive research has detailed the effects of ginsenosides like Compound K (CK) and Rh2, which are known to induce G1 phase cell cycle arrest by disrupting telomerase function or other signaling pathways, the specific actions of this compound are still being elucidated. mdpi.comalfachemic.com As an active metabolite, this compound is implicated in the broad anti-proliferative activities attributed to ginseng, which include halting the cell cycle. mdpi.comfrontiersin.org Reports indicate that ginsenosides can restrict key cell cycle regulators such as cyclin E1 and CDC2, leading to arrest and subsequent apoptosis, a pathway that is crucial for its anti-cancer effects. nih.gov

Effects on Metastasis and Invasion In Vitro

The metastatic cascade, involving cell invasion, migration, and angiogenesis, is a primary target for many anti-cancer agents. Ginsenosides have demonstrated the capacity to inhibit these processes through various mechanisms. frontiersin.orgnih.gov Research on related protopanaxatriol-type ginsenosides provides insight into the potential mechanisms of this compound. For instance, Ginsenoside Rh1 has been shown to significantly inhibit the migration and invasion of triple-negative breast cancer cells. mdpi.com This effect is achieved by downregulating the expression of matrix metalloproteinases MMP2 and MMP9, as well as Vascular Endothelial Growth Factor (VEGF-A), key proteins involved in breaking down the extracellular matrix and promoting angiogenesis. mdpi.com The inhibition is linked to the generation of mitochondrial reactive oxygen species (ROS) and the subsequent suppression of STAT3 and NF-κB signaling pathways. mdpi.com

Direct studies on this compound have shown it possesses significant cancer cell inhibitory activity, in some cases greater than other ginsenosides like Rh1 in prostate cancer cell lines. nih.gov Furthermore, some ginsenosides, including F1, have been found to reduce vascular leakage induced by VEGF, which could help prevent tumor cell extravasation and metastasis. frontiersin.org

Table 1: In Vitro Effects of Protopanaxatriol (B1242838) Ginsenosides on Cancer Cell Metastasis

GinsenosideCancer Cell LineObserved EffectsAssociated Mechanisms
This compound Prostate CancerHigher cell inhibition compared to Rh1. nih.gov-
Ginsenoside Rh1 MDA-MB-231 (Breast Cancer)Inhibition of migration and invasion. mdpi.comDownregulation of MMP2, MMP9, VEGF-A; Inhibition of STAT3/NF-κB signaling. mdpi.com
Ginsenoside Rg1 Breast CancerSuppression of invasion and migration. frontiersin.orgresearchgate.netInhibition of NF-κB activity and MMP-9 expression. frontiersin.orgresearchgate.net

Metabolic Regulation by this compound

Beyond its role in oncology, this compound has demonstrated significant effects on systemic metabolic regulation. It has emerged as a promising agent for addressing metabolic disorders like obesity-associated insulin (B600854) resistance. sciopen.com

Glucose Metabolism Modulation

The anti-diabetic potential of Panax ginseng and its constituents is a subject of extensive research. frontiersin.org Ginsenosides are known to modulate blood glucose levels, improve β-cell function, and enhance insulin sensitivity. frontiersin.org this compound contributes to these effects by ameliorating insulin resistance. sciopen.com Studies have shown that F1 can significantly improve norepinephrine-induced insulin resistance in adipocytes and hepatocytes. sciopen.com This action is crucial for restoring normal glucose homeostasis in conditions of metabolic stress.

Insulin Signaling Pathway Interactions (e.g., UCP1 activation)

A key mechanism underlying the metabolic benefits of this compound is its interaction with the insulin signaling pathway and its ability to induce thermogenesis. Research has identified this compound as a novel activator of Uncoupling Protein 1 (UCP1). sciopen.com UCP1 is a protein that dissipates the proton gradient in mitochondria, generating heat instead of ATP, a process known as non-shivering thermogenesis.

This compound binds to β3-adrenergic receptors (β3-AR) on adipocytes. sciopen.com This binding initiates a signaling cascade through the cAMP/PKA/CREB pathway, which in turn enhances the expression of UCP1. sciopen.com The increased UCP1 activity promotes the "browning" of white adipose tissue (WAT), transforming it into a more metabolically active, thermogenic tissue. sciopen.com This UCP1-dependent fat browning increases energy expenditure and has been shown to ameliorate obesity-associated insulin resistance in preclinical models. sciopen.com

Table 2: Mechanistic Profile of this compound in Metabolic Regulation

Target/ProcessMechanism of ActionDownstream EffectReference
UCP1 Binds to β3-AR, activating the cAMP/PKA/CREB pathway to enhance UCP1 expression.Increased thermogenesis, browning of white adipose tissue. sciopen.com
Lipid Metabolism Upregulates lipolytic proteins; downregulates fatty acid synthesis proteins.Reduced fat accumulation. sciopen.com
Insulin Signaling Ameliorates norepinephrine-induced insulin resistance.Improved glucose tolerance. sciopen.com

Cardiovascular and Endothelial Systemic Effects of this compound (Preclinical)

This compound (F1) has demonstrated significant protective effects on the cardiovascular system in preclinical models. Its actions are multifaceted, involving the modulation of endothelial function, regulation of vascular tone, and exertion of antioxidant effects within vascular cells. A key mechanism underlying these effects is the A20-mediated suppression of NF-κB signaling in endothelial cells.

Endothelial Function Modulation

Endothelial dysfunction is an early event in the development of atherosclerosis. frontiersin.org Preclinical studies have shown that this compound can ameliorate endothelial cell injury and improve endothelial function. frontiersin.orgglpbio.com In human umbilical vein endothelial cells (HUVECs), F1 treatment has been found to promote proliferation, migration, and invasion, which are crucial processes for maintaining endothelial integrity and promoting angiogenesis. glpbio.com Furthermore, in animal models of atherosclerosis, F1 administration led to a significant reduction in the atherosclerotic lesion area. frontiersin.orgcaymanchem.com This protective effect is partly attributed to its ability to improve endothelial cell viability in the face of injury induced by oxidized low-density lipoprotein (ox-LDL). frontiersin.org

Some ginsenosides have been shown to increase nitric oxide (NO) production in endothelial cells, a key factor in maintaining vascular health. researchgate.netimrpress.comresearchgate.net This effect can be mediated through the activation of endothelial nitric oxide synthase (eNOS). researchgate.netresearchgate.net For instance, ginsenoside Re enhances SKCa current and NO production via the GR-PI3K-Akt/PKB pathway and eNOS activation. researchgate.net While direct studies on F1's effect on eNOS are limited, the general vasoprotective effects of ginsenosides often involve the NO signaling pathway. imrpress.comresearchgate.net

Vascular Tone Regulation

The regulation of vascular tone is crucial for maintaining blood pressure and adequate blood flow. Some ginsenosides are known to induce vasodilation, contributing to their antihypertensive effects. researchgate.netresearchgate.net This vasorelaxant action is often linked to the enhanced release of nitric oxide from endothelial cells. researchgate.netresearchgate.net For example, ginsenosides from the protopanaxatriol group, to which F1's precursor Rg1 belongs, have been shown to enhance the release of nitric oxide. researchgate.net In a rat model of ischemic stroke, this compound was found to improve focal cerebral blood perfusion, suggesting a positive impact on vascular function. caymanchem.comfrontiersin.org

Antioxidant Effects in Vascular Cells

Oxidative stress plays a pivotal role in the pathogenesis of cardiovascular diseases, including atherosclerosis. frontiersin.orgrsc.org this compound has demonstrated notable antioxidant activities in vascular cells. frontiersin.orgfrontiersin.org It has been shown to counteract the detrimental effects of oxidized low-density lipoprotein (ox-LDL), a key player in the development of atherosclerosis. frontiersin.org Specifically, ox-LDL can induce the generation of reactive oxygen species (ROS) in endothelial cells, leading to cellular damage. frontiersin.org

Preclinical studies have shown that F1 can mitigate this oxidative stress. For instance, in HUVECs, F1 pretreatment was found to inhibit the production of ROS and malondialdehyde (MDA) induced by inflammatory stimuli. frontiersin.org Furthermore, F1 can enhance the activities of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). frontiersin.org This antioxidative action helps protect endothelial cells from injury and apoptosis. frontiersin.orgfrontiersin.org The antioxidant properties of ginsenosides like F1 are a key component of their vasoprotective effects. mdpi.com

A20-Mediated Suppression of NF-κB Signaling in Endothelial Cells

A critical mechanism underlying the anti-inflammatory and protective effects of this compound in the vasculature is its ability to modulate the NF-κB signaling pathway through the upregulation of A20, a zinc-finger protein. frontiersin.orgspringermedizin.de The NF-κB pathway is a key regulator of inflammation, and its activation in endothelial cells contributes to the development of atherosclerosis. frontiersin.orgfrontiersin.org

In preclinical models, F1 has been shown to suppress the activation and nuclear translocation of NF-κB in HUVECs stimulated with ox-LDL. frontiersin.org This inhibitory effect on NF-κB leads to a downstream reduction in the expression of various inflammatory mediators, including adhesion molecules (ICAM-1, VCAM-1) and pro-inflammatory cytokines (IL-1α, IL-6, IL-15, IL-16, G-CSF, MIP-1δ). frontiersin.orgresearchgate.net

Crucially, the suppressive effect of F1 on NF-κB is mediated by the protein A20. frontiersin.org F1 treatment significantly increases the expression of A20 in endothelial cells. frontiersin.org The importance of A20 in this process was demonstrated when the knockdown of A20 using siRNA abolished the inhibitory effect of F1 on NF-κB nuclear translocation and the expression of inflammatory factors. frontiersin.org Therefore, F1 ameliorates endothelial cell inflammatory injury and can prevent atherosclerosis by activating A20-mediated suppression of NF-κB signaling. frontiersin.orgkoreascience.kr

Anti-Aging and Cellular Senescence Modulation by this compound

This compound has emerged as a promising agent in the modulation of cellular aging and senescence. annualreviews.organnualreviews.org Its effects are particularly noted in the preservation of telomeres, the protective caps (B75204) at the ends of chromosomes that shorten with each cell division. annualreviews.orgresearchgate.net

Telomere Preservation Mechanisms

Telomere attrition is a hallmark of cellular aging, and maintaining telomere length is crucial for genomic stability and cell longevity. annualreviews.orgnih.gov this compound has been shown to preserve telomere length in aging somatic cells. annualreviews.orgnih.govresearchgate.net

In studies using serially passaged normal human primary somatic cells, including human astrocytes, cardiac coronary artery endothelial cells, and renal proximal tubule epithelial cells, treatment with this compound resulted in the preservation of telomere length, particularly in later passages. nih.gov This effect is attributed to the ability of F1 to restore the levels of telomeric repeat-binding factor 2 (TRF2), a key component of the shelterin protein complex that protects telomeres. annualreviews.orgresearchgate.net By preserving TRF2 levels, F1 helps maintain telomere integrity, which in turn inhibits the DNA damage response and delays the onset of cellular senescence. researchgate.netnih.govnih.gov Molecular docking simulations further suggest that F1 may bind near the TRF2 heterodimer interface, potentially enhancing its stability. researchgate.netnih.gov The preservation of telomere structure by F1 contributes to the attenuation of the aging process in these cells. nih.gov

Research FindingCell/Model SystemKey OutcomeCitation
Preserved telomere length in aged somatic cellsHuman astrocytes (HNA), human cardiac coronary artery endothelial cells (HCAE), human renal proximal tubule epithelial cells (HREC)F1 treatment maintained telomere length, especially at later passages (9 and 15). nih.gov
Restored TRF2 levelsReplicative pre-senescent human somatic cellsF1 restored levels of the shelterin protein TRF2, preserving telomere integrity. annualreviews.orgresearchgate.net
Delayed cellular senescenceReplicative pre-senescent human somatic cellsBy preserving telomeres, F1 suppressed cell cycle regulatory protein expression and delayed cellular senescence. annualreviews.org
Potential binding to TRF2Molecular docking simulationF1 may bind near the TRF2 heterodimer interface, enhancing its stability. researchgate.netnih.gov
Delayed decline in telomerase activitiesAged somatic cellsThe beneficial effects of F1 may be partially due to a delayed decline in telomerase activity. nih.gov

Amelioration of Mitochondrial Dysfunction

Mitochondrial dysfunction is a critical factor in cellular aging and the pathogenesis of various diseases. mdpi.com Emerging preclinical evidence highlights the potential of this compound, a metabolite of the ginsenoside Rg1, to counteract mitochondrial damage. mdpi.comresearchgate.net Research indicates that this compound improves mitochondrial function through several mechanisms, including reducing oxidative stress, restoring cellular energy levels, and modulating key mitochondrial proteins and signaling pathways. mdpi.comnih.gov

Detailed studies in aged somatic cells have demonstrated a significant link between telomere damage and mitochondrial dysfunction. mdpi.com In these models, aged cells exhibit hallmark signs of mitochondrial decline, such as increased levels of reactive oxygen species (ROS) and diminished production of adenosine (B11128) triphosphate (ATP). mdpi.com Treatment with this compound has been shown to effectively reverse these age-related mitochondrial deficits. mdpi.com

Detailed Research Findings:

Reduction of Reactive Oxygen Species (ROS): In studies using aged somatic cells, this compound treatment has been observed to reverse the elevated levels of ROS, a key indicator of oxidative stress and mitochondrial damage. mdpi.comnih.gov This suggests a protective role against oxidative damage to mitochondrial components. In other models, such as pirarubicin-induced cardiotoxicity, this compound was found to mitigate oxidative stress by increasing the activity of antioxidant components like superoxide dismutase (SOD) and glutathione (GSH). mdpi.com This effect is partly mediated by the promotion of Nrf2 nuclear translocation and the regulation of the Keap1/Nrf2/ARE pathway. mdpi.com Similarly, in HepG2 cells subjected to hydrogen peroxide-induced oxidative stress, this compound demonstrated a protective effect by inhibiting oxygen free radicals and protecting the mitochondria. nih.gov

Restoration of ATP Levels: A consequence of mitochondrial dysfunction is a decline in cellular energy supply. Research has shown that aged cells have a decreased level of endogenous ATP. mdpi.com Exposure to this compound effectively reverses this decline, restoring cellular ATP to healthier levels and indicating an improvement in mitochondrial energy metabolism. mdpi.com

Preservation of Mitochondrial Membrane Potential (MMP): The mitochondrial membrane potential is crucial for maintaining the proper function of the electron transport chain and ATP synthesis. Studies have shown that this compound can protect and restore MMP. For instance, a this compound-enriched extract was found to reverse the reduction in mitochondrial membrane potential induced by scopolamine. doaj.org Furthermore, in cells damaged by oxidative stress, this compound was shown to protect mitochondria by preserving their membrane potential. nih.gov

Modulation of Mitochondrial Proteins and Pathways: this compound's beneficial effects on mitochondria are also linked to its influence on specific regulatory proteins. In aged human retinal epithelial cells, treatment with F1 restored the reduced levels of the mitochondrial sirtuins SIRT3 and SIRT5, which are important regulators of mitochondrial function and metabolism. mdpi.comnih.gov Additionally, analysis of mitochondrial energy metabolism pathways revealed that this compound impacts the expression of oxidative phosphorylation (OXPHOS) complexes. mdpi.com In a different context, focusing on energy metabolism in adipose tissue, this compound was identified as an activator of uncoupling protein 1 (UCP1), enhancing its expression through the cAMP/PKA/CREB pathway and demonstrating a stronger mitochondrial respiration ability than norepinephrine. sciopen.com

Data Tables

Table 1: Effect of this compound on Key Markers of Mitochondrial Dysfunction

ParameterCell/Animal ModelKey FindingReference
Reactive Oxygen Species (ROS) Aged Somatic CellsReversed elevated ROS levels. mdpi.com
Pirarubicin-induced cardiotoxicity miceReduced malondialdehyde (MDA), increased SOD and GSH activity. mdpi.com
Hydrogen peroxide-induced HepG2 cellsInhibited oxygen free radicals. nih.gov
Adenosine Triphosphate (ATP) Aged Somatic CellsReversed decreased levels of endogenous ATP. mdpi.com
Mitochondrial Membrane Potential (MMP) Scopolamine-treated modelsReversed the reduction in MMP. doaj.org
Hydrogen peroxide-induced HepG2 cellsPreserved MMP. nih.gov

Table 2: Mechanistic Insights into this compound's Action on Mitochondria

Target/PathwayCell/Animal ModelEffect of this compoundReference
SIRT3 and SIRT5 Aged Human Retinal Epithelial CellsRestored reduced protein levels. mdpi.comnih.gov
OXPHOS Complexes Aged Somatic CellsModulated protein levels in mitochondrial preparation. mdpi.com
Keap1/Nrf2/ARE Pathway Pirarubicin-induced cardiotoxicity micePromoted nuclear translocation of Nrf2 to mitigate oxidative stress. mdpi.com
UCP1 via cAMP/PKA/CREB Pathway 3T3-L1-derived adipocytesEnhanced UCP1 expression. sciopen.com

Molecular and Cellular Mechanisms of Action of Ginsenoside F1

Receptor Interactions and Binding Affinities

Ginsenoside F1 exerts its effects by interacting with various cellular receptors, thereby initiating a cascade of downstream signaling events.

Specific Receptor Binding Studies (e.g., p38 MAPK, ADGRG3/GPR97, IGF-1R)

p38 Mitogen-Activated Protein Kinase (MAPK): Computational studies have explored the interaction between this compound and p38 MAPK. brieflands.comnih.govresearchgate.netnih.gov Molecular docking analyses predict that this compound can bind to the active site of p38 MAPK. brieflands.comnih.gov One study identified that this interaction involves the formation of hydrogen bonds with key amino acid residues, such as Lys 53 and Met 109, within the p38 MAPK binding pocket. brieflands.comnih.gov The binding energy for this interaction has been calculated to be -7.32 kcal/mol. nih.gov Another in silico analysis reported a lowest energy of docking of -8.88 ±0.40 kcal/mol for this compound with p38 MAPK. researchgate.net These computational findings suggest a direct inhibitory action of this compound on p38 MAPK. brieflands.comresearchgate.net

Adhesion G protein-coupled receptor G3 (ADGRG3)/GPR97: In silico virtual screening has identified this compound as a potential ligand for ADGRG3, also known as GPR97. mdpi.comresearchgate.netresearcher.lifesciprofiles.com This interaction is characterized by a strong binding energy, which was determined to be -10.3 kcal/mol. mdpi.comresearchgate.netresearcher.lifesciprofiles.com This suggests that this compound may modulate the signaling pathways associated with this G protein-coupled receptor. mdpi.comresearchgate.net

Insulin-like Growth Factor-1 Receptor (IGF-1R): The effects of this compound have been linked to the IGF-1 pathway. frontiersin.org Studies have shown that the potentiation of natural killer (NK) cell cytotoxicity by this compound is dependent on the IGF-1 pathway. frontiersin.orgmdpi.com Blockade of IGF-1 antagonized the effects of this compound, while IGF-1 treatment mimicked its effects, suggesting an involvement of the IGF-1 receptor. frontiersin.org Furthermore, this compound has been found to promote angiogenesis by activating the IGF-1/IGF-1R pathway. caymanchem.com

Intracellular Signaling Cascades Modulated by this compound

Following receptor interaction, this compound modulates several key intracellular signaling pathways that are central to various cellular processes.

PI3K-Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. This compound has been shown to modulate this pathway in various contexts. In aged somatic cells, this compound was observed to suppress the reduction of phosphorylated proteins in the Akt signaling pathway, including Akt, 4E-BP1, P70S6K, PRAS40, PTEN, and RPS6. mdpi.com In a model of pirarubicin-induced cardiotoxicity, this compound was found to activate the AKT/Bcl-2 signaling pathway, contributing to its protective effects. koreascience.kr Molecular docking studies have indicated a strong binding affinity between this compound and key components of the PI3K-Akt pathway, such as AKT1, with a binding energy of -8.9 kcal/mol. frontiersin.org Furthermore, in the context of NK cell activation, this compound enhanced the phosphorylation of Akt, which is a downstream effector of PI3K activation. frontiersin.org

MAPK Signaling Pathways (e.g., ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial for transmitting extracellular signals to the nucleus to control a wide range of cellular processes. This compound has demonstrated the ability to modulate these pathways. In aged primary cells, this compound elevated the phosphorylation of several proteins within the MAPK signaling pathway, counteracting the age-related suppression of factors like CREB, ERK, HSP27, MEK, MMK6, MSK2, and RSK2. mdpi.com In contrast, studies on NK cells showed that this compound selectively enhanced the phosphorylation of Akt but not Erk. frontiersin.org As previously mentioned, computational studies strongly suggest that this compound can directly inhibit p38 MAPK. brieflands.comnih.govresearchgate.netnih.govresearchgate.net This inhibition of p38 MAPK is linked to the suppression of the senescence-associated secretory phenotype in astrocytes. nih.gov

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, and cell survival. This compound has been shown to inhibit the NF-κB pathway. For instance, it has been demonstrated that this compound suppresses the senescence-associated secretory phenotype from astrocytes by inhibiting p38 MAPK-dependent NF-κB activity. nih.gov In a model of endothelial cell inflammatory injury, this compound was found to ameliorate the condition through A20-mediated suppression of NF-κB signaling. caymanchem.com

Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. This compound has been shown to activate this protective pathway. In a study on pirarubicin-induced cardiotoxicity, this compound boosted the nuclear translocation of Nrf2 and increased the expression of its target genes, including heme oxygenase-1 (HO-1), glutathione-S-transferase (Gst), and glutamate-cysteine ligase modifier subunit (GCLM). koreascience.krnih.gov This activation of the Nrf2 pathway contributes to the antioxidant effects of this compound. koreascience.krnih.gov

Transcription Factor Regulation (e.g., CREB, AP-1)

This compound has been shown to modulate the activity of several key transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA. This regulation is a critical aspect of its mechanism of action.

One of the most well-documented interactions is with the cAMP response element-binding protein (CREB) . Research has identified this compound as a novel activator of uncoupling protein 1 (UCP1), a protein crucial for thermogenesis. sciopen.comresearchgate.net This activation is achieved through the enhancement of the cAMP/PKA/CREB signaling pathway. sciopen.comresearchgate.net In studies using 3T3-L1 adipocytes, treatment with this compound led to the activation of the PKA/CREB pathway. researchgate.net Further investigation in mouse models showed that an extract enriched with this compound restored the phosphorylation of CREB in the hippocampus, which had been decreased by scopolamine, a drug that induces memory impairment. researchgate.net This suggests a role for F1 in neuroprotective and memory-enhancing pathways through CREB regulation. researchgate.net

While direct regulation of Activator Protein-1 (AP-1) by this compound is less characterized, AP-1 is a known critical transcription factor in inflammatory processes. scispace.com Given that this compound has been identified as a potent component in treating neuroinflammation, it is plausible that its mechanisms involve the modulation of inflammatory transcription factors like AP-1, though more direct research is needed. researchgate.net

Additionally, this compound has been observed to act in concert with other ginsenosides (B1230088) to regulate transcription factors. For instance, a combined treatment of this compound and Ginsenoside Rh3 was found to significantly suppress the protein level of the microphthalmia-associated transcription factor (MITF), which is involved in melanocyte proliferation. nih.gov

Table 1: Research Findings on Transcription Factor Regulation by this compound

Ion Channel Modulation

The broader class of ginsenosides is recognized for its ability to regulate the activity of various ion channels. koreascience.kr These membrane proteins are fundamental to cellular communication and physiological processes. Evidence indicates that ginsenosides can inhibit voltage-dependent Ca²⁺, K⁺, and Na⁺ channels, while activating Ca²⁺-activated Cl⁻ and Ca²⁺-activated K⁺ channels. koreascience.kr They are also known to inhibit excitatory ligand-gated ion channels. koreascience.krebi.ac.uk This modulation of ion channels by ginsenosides is believed to contribute to their therapeutic potential in areas such as cardiac abnormalities and arrhythmia. mdpi.comd-nb.info

However, while the general effects of the ginsenoside family on ion channels are established, specific research detailing the direct and distinct modulatory actions of this compound on specific ion channels is not extensively documented in current scientific literature. Future studies are required to elucidate the specific interactions between this compound and various ion channel subtypes.

Table 2: General Ion Channel Modulation by the Ginsenoside Class of Compounds

G Protein-Coupled Receptor (GPCR) Interactions

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. cecam.org While it has been generally thought that many ginsenosides act in a non-receptor-selective manner, recent and specific evidence has demonstrated a direct interaction between this compound and a GPCR. frontiersin.org

Specifically, this compound has been found to bind to β3-adrenergic receptors (β3-AR), which are a type of GPCR. sciopen.comresearchgate.net This interaction is a key step in its mechanism for promoting fat browning and enhancing thermogenesis. sciopen.com The binding of F1 to β3-AR initiates a downstream signaling cascade, namely the cAMP/PKA/CREB pathway, which ultimately leads to the increased expression of UCP1. sciopen.comresearchgate.net This finding is significant as it identifies a specific cell surface receptor for this compound, providing a more defined mechanism of action than previously understood for many ginsenosides.

Table 3: Specific GPCR Interaction of this compound

Epigenetic Modulations Induced by this compound

Epigenetic modifications are changes that affect gene activity and expression without altering the DNA sequence itself. While research into the epigenetic effects of ginsenosides is a growing field, direct evidence specifically for this compound is still emerging.

DNA Methylation Patterns

DNA methylation is a fundamental epigenetic mechanism that typically acts to repress gene transcription. aai.org Some studies have indicated that other ginsenosides, such as Rg1, can influence DNA methylation. annualreviews.org Additionally, research on the ginseng plant itself has shown a dynamic relationship between environmental temperature, DNA methylation patterns in the plant, and the subsequent accumulation of ginsenosides. researchgate.netresearchgate.net However, there is currently a lack of specific scientific reports detailing how this compound directly modulates DNA methylation patterns in human or animal cells.

Histone Modification

Histone modifications are another critical component of epigenetic regulation. Several ginsenosides have been reported to regulate histone modifications through various enzymes. nih.gov For example, altered histone modifications are a key feature of the aging process, and some ginseng components have been shown to affect these changes. annualreviews.org Despite these findings for the broader ginsenoside class, specific studies focusing on the direct role of this compound in altering histone modification patterns have not been prominently reported.

Non-Coding RNA Regulation

Non-coding RNAs, such as long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), are significant regulators of gene expression. nih.gov A growing body of evidence shows that various ginsenosides, including Rb1, Rb2, Rh2, and Rg3, can exert their biological effects by modulating the expression of different non-coding RNAs involved in diseases like cancer and cardiovascular conditions. nih.govkoreascience.krumw.edu.pl While this compound is known to have anti-atherosclerosis properties, its specific regulatory mechanisms involving non-coding RNAs remain an area for future investigation. umw.edu.pl

Table 4: Summary of Evidence for Epigenetic Modulation by this compound

Mentioned Compounds

Table 5: List of Compounds and Proteins Mentioned

Autophagy and Lysosomal Pathway Modulation by this compound

This compound has been investigated for its role in modulating cellular degradation and recycling pathways, specifically autophagy and lysosomal function. Autophagy is a critical catabolic process involving the sequestration and degradation of damaged organelles and misfolded proteins within lysosomes, which is essential for maintaining cellular homeostasis. Research suggests that this compound may influence these pathways, particularly in the context of cellular stress and aging.

Studies have indicated an indirect but significant role for this compound in autophagy regulation. In aged somatic cells, telomere damage is linked to mitochondrial dysfunction and impaired autophagy. mdpi.com Treatment with this compound has been shown to restore the level of Telomeric Repeat-binding Factor 2 (TRF2), a protein crucial for maintaining telomere integrity. mdpi.com The depletion of TRF2 is associated with autophagy inhibition; therefore, by preserving TRF2 levels, this compound may help mitigate the suppression of autophagy that occurs during cellular senescence. mdpi.com

Furthermore, research using a this compound-enhanced mixture has demonstrated protective effects against damage induced by a high-fat diet in the brain. researchgate.net This protective action involves the improvement of mitophagy, a selective form of autophagy responsible for clearing damaged mitochondria, and the enhancement of endoplasmic reticulum-stress associated autophagy flux. researchgate.net While not acting in isolation, these findings point to F1's contribution to modulating critical autophagic responses to metabolic stress. researchgate.net The broader family of ginsenosides exhibits varied and sometimes contradictory effects on autophagy, with some promoting and others inhibiting the process depending on the cell type and conditions, highlighting the complexity of these interactions. nih.govplos.org Another related compound, pseudoginsenoside F11, has been noted for its ability to enhance lysosomal function, which is a critical component of the autophagic process. mdpi.com

Table 1: Research Findings on this compound and Autophagy/Lysosomal Pathways

Cell/Model System Observed Effect Proposed Mechanism Reference
Aged Somatic Cells Indirectly alleviates autophagy inhibition. Restores TRF2 levels, which when depleted, are associated with autophagy inhibition. mdpi.com
High-Fat Diet Mouse Brain Improves mitophagy and endoplasmic reticulum-stress associated autophagy flux. Part of a this compound-enhanced mixture that protects against cellular damage. researchgate.net

Mitochondrial Function and Bioenergetics Regulation

This compound demonstrates significant activity in the regulation of mitochondrial function and cellular bioenergetics, which are critical for cell survival and energy homeostasis. nih.govresearchgate.net Its mechanisms often involve mitigating oxidative stress and enhancing the efficiency of energy production pathways, particularly in response to cellular insults. nih.govmdpi.com

A key area of impact for this compound is the amelioration of mitochondrial dysfunction associated with aging and oxidative stress. mdpi.com In studies on aged somatic cells, treatment with this compound effectively reversed hallmarks of mitochondrial decline, such as elevated levels of reactive oxygen species (ROS) and decreased production of adenosine (B11128) triphosphate (ATP). mdpi.com This restoration of mitochondrial health is linked to the modulation of key regulatory proteins. For instance, this compound has been shown to restore the reduced levels of SIRT3 and SIRT5, two important sirtuins located in the mitochondria that regulate enzymatic activities and mitochondrial function. mdpi.com

Further research in cardiomyocytes has solidified the role of this compound in enhancing mitochondrial bioenergetics. In models of oxidative stress, this compound, along with ginsenosides Rb2 and Rc, was found to enhance the deacetylase activity of SIRT1. nih.gov This activation of SIRT1 leads to a cascade of beneficial effects, including an increase in ATP content, a higher oxygen consumption rate (OCR), and an elevated mitochondrial DNA (mtDNA) copy number, all of which indicate an improvement in mitochondrial biogenesis and function. nih.gov This suggests that this compound helps protect mitochondria from oxidative damage through the activation of the SIRT1 pathway. nih.gov

Table 2: Research Findings on this compound and Mitochondrial Function

Cell/Model System Observed Effect Key Molecular Targets/Pathways Reference
Aged Somatic Cells Mitigated mitochondrial dysfunction; reversed elevated ROS and decreased ATP levels. Restored levels of mitochondrial sirtuins SIRT3 and SIRT5. mdpi.com
Tert-butyl hydroperoxide-induced H9c2 Cardiomyocytes Attenuated mitochondrial damage; increased ATP content, oxygen consumption rate (OCR), and mtDNA copy number. Enhanced the deacetylated activity of SIRT1. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
5-fluorouracil
Adenosine triphosphate (ATP)
Amyloid-beta
This compound
Ginsenoside F2
Ginsenoside Rb1
Ginsenoside Rb2
Ginsenoside Rc
Ginsenoside Rg1
Ginsenoside Rg3
Ginsenoside Ro
Glutathione (B108866) (GSH)
Pirarubicin
Pseudoginsenoside F11
Reactive oxygen species (ROS)
Superoxide (B77818) dismutase (SOD)
Tau

Structure Activity Relationships and Chemical Modification of Ginsenoside F1

Elucidation of Key Structural Moieties for Biological Activity

The biological activity of ginsenosides (B1230088) is profoundly influenced by the type, number, and position of their sugar moieties attached to the steroidal aglycone. frontiersin.orgmdpi.commdpi.com For Ginsenoside F1, the key structural feature responsible for its distinct bioactivity is the single β-D-glucose molecule attached at the C-20 position of the protopanaxatriol (B1242838) aglycone. frontiersin.orgmiloa.eu

Studies comparing this compound with its structural isomers and precursors have illuminated the importance of this specific glycosylation site. For instance, this compound (20-O-glc-PPT) and Ginsenoside Rh1 (6-O-glc-PPT) are monoglucosylated isomers with the same molecular weight. frontiersin.orgmiloa.eu However, research has shown that the cancer cell inhibitory effect of F1 is significantly greater than that of Rh1. miloa.eu This suggests that a sugar substitute at the C-6 position attenuates certain activities compared to a linkage at the C-20 position. miloa.eumdpi.com

Furthermore, in studies on natural killer (NK) cell function, this compound demonstrated a potent enhancing effect on cytotoxicity, whereas its precursor Ginsenoside Rg1 (with glucose at C-6 and C-20) had a lesser effect, and the aglycone Protopanaxatriol (PPT) had no significant effect. frontiersin.org This implies that for this particular biological function, the glucose moiety at C-20 is required, while the one at C-6 may be dispensable or even inhibitory. frontiersin.org The process of deglycosylation of major ginsenosides like Rg1 into minor, more readily absorbed metabolites like F1 is considered crucial for their pharmacological activity, supporting the view of major ginsenosides as prodrugs. frontiersin.org

Synthetic Strategies for this compound and its Analogues

The low abundance of this compound in Panax species necessitates effective synthetic strategies to produce it in quantities sufficient for research and potential therapeutic application. researchgate.netresearchgate.net These strategies encompass both total synthesis via biotechnological methods and semi-synthesis from more abundant precursors.

While traditional multi-step chemical total synthesis of complex natural products like ginsenosides is challenging, modern synthetic biology offers a viable alternative for de novo production. This approach involves constructing the complete biosynthetic pathway of this compound in heterologous host organisms, such as yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana). researchgate.netfrontiersin.orgnih.gov

The process begins with universal precursors like 2,3-oxidosqualene (B107256), which are naturally present in the host. researchgate.netkoreascience.kr A series of key enzyme genes, often isolated from Panax notoginseng, are then introduced into the host to create an artificial pathway. researchgate.netresearchgate.net These enzymes catalyze the sequential conversion of the precursor to the final product:

Dammarenediol-II synthase (DS) converts 2,3-oxidosqualene to the dammarenediol-II skeleton. researchgate.netmdpi.com

Cytochrome P450 hydroxylases (CYP450s) perform hydroxylations to convert dammarenediol-II first to protopanaxadiol (B1677965) (PPD) and then to the aglycone protopanaxatriol (PPT). researchgate.netkoreascience.kr

UDP-glycosyltransferase (UGT) , the final key enzyme, attaches a glucose moiety specifically to the C-20 hydroxyl group of PPT to yield this compound. researchgate.netfrontiersin.orgkoreascience.kr

This metabolic engineering approach has successfully produced this compound and its precursors in transgenic tobacco, demonstrating a sustainable and green method for its synthesis. researchgate.netresearchgate.net In engineered yeast, specific UGTs have been characterized that can convert PPT to F1, achieving titers of 42.1 mg/L. frontiersin.org

Semi-synthesis from abundant, naturally occurring ginsenoside precursors is the most common method for producing this compound. miloa.eumdpi.com This strategy leverages the structural similarity of major ginsenosides, which can be transformed into F1 through selective deglycosylation reactions. The primary precursors are Ginsenoside Re and Ginsenoside Rg1. researchgate.netchemfaces.com

The conversion is typically achieved through enzymatic hydrolysis using specific glycosidases that cleave sugar moieties at defined positions. jmb.or.krmdpi.com For example, β-glucosidases can be used to hydrolyze the glucose at the C-6 position of Rg1, leaving the C-20 glucose intact to form F1. researchgate.netresearchgate.net Similarly, enzymes can remove the rhamnose and then the glucose from the C-6 position of Ginsenoside Re to yield F1. researchgate.netmdpi.com Acid processing methods can also transform precursors like Re and Rg2 into F1. mdpi.comresearchgate.net

Table 1: Semi-Synthetic Methods for this compound Production
Precursor(s)Method/EnzymeDescriptionReference
Ginsenoside Rg1Cellulase KNAn enzymatic method that effectively transforms Rg1 into F1. A scaled-up reaction produced 13.0 g of F1 from 50 g of a PPT-type mixture. jmb.or.krresearchgate.net
Ginsenoside Re, Rg1Aspergillus sp. g383 ginsenosidaseA specific 6-O-glycoside-hydrolyzing enzyme that converts Re and Rg1 from ginseng leaves into F1. researchgate.net
Ginsenoside Re, Rg2Acid ProcessingAcid treatment can be used to cleave sugar moieties, leading to the formation of F1 and other minor ginsenosides. mdpi.comresearchgate.net
PPT-type mixtureGlycosidasesEnzymatic production from a mixture of protopanaxatriol-type ginsenosides. researchgate.net
Ginsenoside Rg1β-d-glucosidase BglSKAn engineered glycosidase with both endo- and exo-cleaving activities that significantly improves the production of F1 from Rg1. acs.org

Derivatization and Modification of this compound for Enhanced Potency or Selectivity

To improve the physicochemical properties and biological activities of this compound, researchers have explored various chemical modifications. These derivatizations primarily focus on altering the glycosylation pattern or, to a lesser extent, the aglycone moiety to create novel analogues with enhanced potency or selectivity. mdpi.comrsc.org

Altering the sugar portion of this compound is a key strategy for creating derivatives with improved characteristics such as solubility and bioactivity. mdpi.commdpi.com This is often accomplished enzymatically, using glycosyltransferases to add new sugar units. mdpi.comresearchgate.net

One notable example is the synthesis of α-glycosylated this compound (G1-F1). mdpi.comnih.gov Using a cyclodextrin (B1172386) glucanotransferase, an α-glucose unit was attached to the existing glucose at C-20 of this compound. mdpi.comnih.gov The resulting novel compound, (20S)-3β,6α,12β-trihydroxydammar-24ene-(20-O-β-D-glucopyranosyl-(1→2)-α-D-glucopyranoside), exhibited increased water solubility and enhanced cosmetic potential, such as higher inhibitory activity against UVA-induced matrix metalloproteinase-1, compared to the parent F1. mdpi.comnih.gov

Other modifications involve using specific UDP-glycosyltransferases (UGTs) to add glucose to other positions on the F1 molecule. For instance, the UGT enzyme BSGT1 from Bacillus subtilis can glycosylate the C-3 position of F1 to produce Ginsenoside Ia. mdpi.comchemfaces.com Similarly, the UGTPg100 enzyme from P. ginseng can add a glucose moiety to the C-6 hydroxyl group of F1, converting it back to Ginsenoside Rg1. cjnmcpu.com These enzymatic modifications demonstrate the potential to generate a diverse library of F1 derivatives. researchgate.net

Table 2: Derivatives of this compound via Glycosylation Modification
Derivative NameModificationEnzyme/MethodObserved EnhancementReference
α-glycosylated this compound (G1-F1)Addition of an α-glucose at the C-20 glucose moietyCyclodextrin glucanotransferase (Toruzyme® 3.0L)Increased solubility, higher tyrosinase and MMP-1 inhibitory activity mdpi.comnih.gov
Ginsenoside IaAddition of a glucose at the C-3 hydroxyl groupUDP-glycosyltransferase (BSGT1) from Bacillus subtilisSuperior melanogenesis inhibitory activity compared to F1 mdpi.comchemfaces.com
Ginsenoside Rg1Addition of a glucose at the C-6 hydroxyl groupUDP-glycosyltransferase (UGTPg100) from P. ginsengConversion to another bioactive ginsenoside cjnmcpu.com

While modifications of the sugar chains are more prevalent, alterations to the aglycone structure of ginsenosides represent another avenue for creating novel derivatives. A key target for such modifications is the double bond at the C-24(25) position within the side chain of the dammarane (B1241002) skeleton. rsc.org This site is susceptible to electrophilic addition reactions in an acidic environment. rsc.org For example, using methanol (B129727) as a reactant can lead to the synthesis of rare ginsenosides with new structural configurations at the C-24 and C-25 positions. rsc.org This strategy of employing small organic molecules to modify the aglycone is predicted to generate a wider variety of rare ginsenosides with potentially novel biological activities. rsc.org While this approach is generally applicable to dammarane-type ginsenosides like F1, specific examples of its application directly to this compound are less documented than glycosylation changes.

Computational Chemistry Approaches in SAR Studies

Computational chemistry has emerged as a powerful tool to investigate the structure-activity relationships (SAR) of this compound, providing insights into its interactions with biological targets at a molecular level. These in silico methods, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, complement experimental studies by predicting binding affinities, elucidating interaction mechanisms, and identifying key structural features responsible for its biological activities.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies have been instrumental in identifying potential protein targets and elucidating the molecular basis of its pharmacological effects.

Research has shown that this compound can interact with various protein targets. For instance, in a study investigating its potential antidepressant effects, molecular docking simulations revealed that this compound exhibits a strong binding affinity for key proteins in the PI3K-Akt signaling pathway, such as AKT1, MAPK1, PIK3CA, and EGFR. frontiersin.orgfrontiersin.org The binding energy for the this compound-AKT1 complex was calculated to be -8.9 kcal/mol, indicating a strong and favorable interaction. frontiersin.orgfrontiersin.org Another study identified PIK3CA as a target, with a calculated binding energy of -12 kcal/mol for its interaction with this compound. mdpi.com

Furthermore, computational investigations have explored the inhibitory potential of this compound against p38 MAP kinase, a protein implicated in inflammatory processes and neurodegenerative diseases. researchgate.netnih.gov Molecular docking simulations in these studies helped to define the binding mode of this compound within the active site of p38 MAP kinase, suggesting a potential mechanism for its inhibitory action. researchgate.netnih.gov The interaction studies identified key residues within the p38 MAPK active site that are crucial for binding. researchgate.netnih.gov

A virtual screening of numerous ginsenosides identified F1 as a potential ligand for ADGRG3/GPR97, a receptor involved in cancer and immune pathways, with a strong binding energy of -10.3 kcal/mol. mdpi.com

Table 1: Molecular Docking of this compound with Various Protein Targets

Target Protein Signaling Pathway/Function Binding Energy (kcal/mol) Reference
AKT1 PI3K-Akt Signaling -8.9 frontiersin.orgfrontiersin.org
MAPK1 PI3K-Akt Signaling Not specified frontiersin.orgfrontiersin.org
PIK3CA PI3K-Akt Signaling -12 mdpi.com
EGFR PI3K-Akt Signaling Not specified frontiersin.orgfrontiersin.org
p38 MAP Kinase Inflammation, Neurodegeneration Not specified researchgate.netnih.gov
ADGRG3/GPR97 Cancer and Immune Pathways -10.3 mdpi.com

This table is interactive. Click on the headers to sort the data.

Molecular Dynamics Simulations

To further investigate the stability and dynamics of this compound-protein complexes predicted by molecular docking, molecular dynamics (MD) simulations are employed. These simulations provide a detailed view of the conformational changes and intermolecular interactions over time, offering a more dynamic understanding of the binding process.

MD simulations have been used to confirm the stability of the complexes formed between this compound and its target proteins. frontiersin.orgfrontiersin.org For example, simulations of the this compound-AKT1 complex demonstrated that the ligand remains stably bound within the protein's active site, reinforcing the findings from molecular docking studies. frontiersin.orgfrontiersin.org Similarly, MD simulations supported the structural stability of the p38 MAP kinase in complex with this compound, suggesting a sustained inhibitory interaction. researchgate.net Studies have shown that the complex of this compound with its target proteins forms a stable conformation, often observed within a 100-nanosecond simulation period. researcher.life

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. While specific QSAR models focused solely on this compound are not extensively detailed in the provided search results, the principles of QSAR are relevant to understanding its activity in the broader context of ginsenosides.

The pharmacological activity of ginsenosides is known to be related to their glycosylated chains, with activity often increasing as the number of sugar moieties decreases. nih.gov This general principle, derived from broader SAR studies, helps to explain the enhanced activities of minor ginsenosides like F1 compared to their more heavily glycosylated precursors. Ligand-based methods, including QSAR, are recognized as valuable tools in drug discovery, although they require a substantial and diverse training set of compounds for robust model development. nih.gov

Bioavailability and Metabolism Considerations in Preclinical Models

Absorption and Distribution in Animal Tissues

The absorption of ginsenosides, in general, is known to be relatively low following oral administration due to factors such as their structural complexity, poor membrane permeability, and low solubility of their deglycosylated products. nih.gov Protopanaxatriol (PPT) group saponins (B1172615), which include the metabolic pathway leading to this compound, are suggested to have better bioavailability than protopanaxadiol (PPD) saponins. nih.gov

Studies in rats have shown that saponins are generally absorbed rapidly, with the time to reach maximum plasma concentration (Tmax) being less than 2 hours. frontiersin.org This indicates a ready distribution into tissues. frontiersin.org After oral administration of ginseng extract to humans, this compound has been detected in the blood, confirming its absorption from the gastrointestinal tract. nih.gov The liver and bile are identified as key organs involved in clearing ginseng saponins from circulation. nih.gov

Metabolic Transformations by Animal Enzymes/Microbiota

The metabolism of ginsenosides is a critical step that often leads to the formation of more bioactive compounds. A significant portion of this transformation occurs in the gastrointestinal tract, mediated by the gut microbiota. nih.gov

This compound is a metabolite of other, more complex ginsenosides. For instance, ginsenoside Re can be metabolized by intestinal bacteria into this compound via the intermediate ginsenoside Rg1. frontiersin.org This biotransformation involves the stepwise cleavage of sugar moieties by bacterial enzymes. nih.gov Specifically, ginsenoside Re can be converted to F1 and Rg1 through the action of gut microbiota such as Fusobacterium, Bacteroides, and Eubacterium. frontiersin.org

The enzymatic transformation is not limited to gut bacteria. Enzymes from various microorganisms can also facilitate the conversion of ginsenosides. For example, ginsenosidase type IV from Aspergillus sp. can hydrolyze the glycosyl moieties of ginsenoside Re to produce F1. mdpi.com

Table 2: Metabolic Pathways Leading to this compound

Precursor Ginsenoside Intermediate Ginsenoside Transforming Agent Reference
Ginsenoside Re Ginsenoside Rg1 Intestinal Bacteria (Fusobacterium, Bacteroides, Eubacterium) frontiersin.orgfrontiersin.org
Ginsenoside Re Not Applicable Ginsenosidase type IV (Aspergillus sp.) mdpi.com

This table is interactive. Click on the headers to sort the data.

Transport Mechanisms Across Biological Barriers (e.g., BBB, intestinal barrier in animals)

The therapeutic efficacy of this compound is intrinsically linked to its ability to traverse biological barriers, most notably the intestinal epithelium for absorption and the blood-brain barrier (BBB) to exert effects on the central nervous system. Research into its transport mechanisms reveals a complex interplay of passive diffusion and active transport processes.

Intestinal Absorption

The intestinal barrier represents the initial major obstacle to the systemic availability of orally administered this compound. Studies utilizing in vitro models, such as Caco-2 cell monolayers, which mimic the human intestinal epithelium, have been instrumental in elucidating its absorption characteristics.

This compound generally exhibits low permeability across the intestinal mucosa. researchgate.net This is attributed to its molecular weight and limited lipophilicity. annualreviews.org However, research indicates that its transport is not solely dependent on passive diffusion.

One key finding is that this compound is not a significant substrate for P-glycoprotein (P-gp), a prominent efflux transporter in the intestine that actively pumps substrates back into the intestinal lumen, thereby limiting their absorption. plos.orgnih.gov Studies comparing the transport of various ginsenosides found that while protopanaxadiol (PPD)-type ginsenosides are often substrates for P-gp, protopanaxatriol (PPT)-type ginsenosides like F1 are generally not affected by P-gp inhibitors. nih.gov Specifically, in Caco-2 and L-MDR1 cell models, the efflux ratios of this compound were low and not significantly altered by the P-gp inhibitor verapamil. plos.org This suggests that P-gp-mediated efflux does not play a major role in limiting the intestinal absorption of this compound.

Some studies suggest that the absorption of ginsenosides can involve passive transcellular diffusion. researchgate.net The encapsulation of this compound into nanostructured lipid carriers (NLCs) has been shown to improve its permeability across Caco-2 cell monolayers. nih.gov This enhancement is likely due to the small particle size and lipid composition of the NLCs, which can facilitate transport across the cell membrane. nih.govmdpi.com

Permeability of this compound Across Caco-2 Cell Monolayers

CompoundPermeability (%)Reference
Free this compound26.0% nih.gov
This compound-loaded NLC (GF1_NLC)39.2% nih.gov

Blood-Brain Barrier (BBB) Transport

The ability of a compound to cross the blood-brain barrier is critical for its potential therapeutic application in neurological disorders. The BBB is a highly selective barrier that protects the central nervous system from potentially harmful substances. mdpi.com

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) analysis has confirmed that this compound can cross the blood-brain barrier. nih.govnih.govresearchgate.net Following intravenous administration in mice, this compound was detected in the brain within 2 hours. nih.govnih.govresearchgate.net This indicates that the compound possesses the necessary physicochemical properties to penetrate this restrictive barrier.

While the precise mechanisms are still under investigation, the transport of compounds across the BBB can occur via passive diffusion for small, lipid-soluble molecules or through specific transport systems. mdpi.com P-glycoprotein is also highly expressed at the BBB and functions as an efflux pump, limiting the brain penetration of its substrates. mdpi.comsemanticscholar.org Given that this compound is not a major P-gp substrate, its ability to enter the brain is likely not hindered by this particular efflux mechanism. plos.orgnih.gov The successful detection of this compound in the brain parenchyma after systemic administration provides direct evidence of its capacity to overcome the BBB. nih.govnih.govresearchgate.net

Brain and Blood Concentrations of this compound After Intravenous Administration in Mice

Time PointConcentration in Brain (ng/mL)Concentration in Blood (ng/mL)Reference
0.5 h~15~250 nih.gov
1 h~10~150
2 h~5~50
4 hNot detectedNot detected

Note: Approximate values are interpreted from the graphical data presented in the source.

Analytical Methodologies for Ginsenoside F1 Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

HPLC and UPLC are cornerstone techniques for the separation, detection, and quantification of ginsenosides (B1230088), including Ginsenoside F1. These methods offer high resolution and are often coupled with various detectors to enhance sensitivity and provide structural information.

The detection and quantification of this compound in complex biological samples such as plasma, urine, cell cultures, and animal tissues are critical for pharmacokinetic and pharmacodynamic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for this purpose.

LC-MS/MS : This technique has been successfully employed for the sensitive detection of this compound in human plasma, with reported lower limits of quantification (LLOQ) as low as 0.5 ng/mL mdpi.com. Studies have utilized LC-MS/MS to confirm the presence of this compound in mouse brain and plasma following administration, demonstrating its ability to cross the blood-brain barrier nih.gov. Furthermore, LC-MS/MS methods are instrumental in identifying this compound as a metabolite of other ginsenosides, such as Ginsenoside Re, in biological fluids like urine and plasma nih.govcapes.gov.br.

UPLC-MS : Ultra-high-performance liquid chromatography coupled with mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and quadrupole time-of-flight (QTOF) MS, offers enhanced separation efficiency and more precise mass measurements. UPLC-QTOF/MS has been used for the comprehensive profiling and quantification of numerous ginsenosides, including this compound, in various parts of Panax ginseng mdpi.comnih.gov. UPLC-HRMS/MS methods have demonstrated high accuracy and precision for ginsenoside analysis, with reported limits of quantification ranging from ng/g levels mdpi.com. These advanced MS techniques enable the identification of ginsenosides based on accurate molecular weight, retention time, and characteristic fragmentation patterns mdpi.com.

UPLC-PDA : Ultra-performance liquid chromatography with a photodiode array (PDA) detector provides a robust method for the simultaneous determination of multiple ginsenosides, including this compound, in ginseng preparations. This method can achieve detection limits in the mg/L range and offers good linearity and accuracy nih.gov.

Table 1: Sensitivity of Analytical Methods for this compound Detection

MethodMatrixLower Limit of Quantification (LLOQ)Limit of Detection (LOD)Reference(s)
LC-MS/MSHuman Plasma0.5 ng/mLN/A mdpi.com
UPLC-HRMSN/A0.003–0.349 ng/mLN/A nih.gov
UPLC-HRMS-MS/MSN/A0.269–6.640 ng/g0.07–2.133 ng/g mdpi.com
UPLC-PDAN/A0.4–1.7 mg/LN/A nih.gov

Ensuring the purity of this compound used in research is paramount for reliable experimental outcomes. HPLC is routinely employed to assess the purity of purified this compound samples. For instance, purified this compound has been reported with purities of ≥98% as determined by HPLC sigmaaldrich.com, and in one instance, a biotransformation product was obtained with 95% purity assessed by HPLC jmb.or.kr. The high resolution and sensitivity of UPLC-MS methods also contribute to the assessment of purity by enabling the separation and detection of trace impurities mdpi.com.

Mass Spectrometry (MS) Techniques

Mass spectrometry, particularly when coupled with liquid chromatography, provides indispensable tools for the identification and structural elucidation of this compound.

LC-MS/MS is a powerful tool for identifying and characterizing metabolites of this compound or ginsenosides that metabolize into F1. By analyzing fragmentation patterns (MS/MS), researchers can confirm the presence and structure of these compounds in biological samples mdpi.comnih.govcapes.gov.br. This technique is crucial for understanding the metabolic fate of ginsenosides in vivo and for pharmacokinetic studies nih.gov. The characteristic fragmentation of ginsenosides, often involving the loss of sugar moieties and yielding specific aglycone ions, aids in their identification mdpi.com.

High-resolution mass spectrometry (HRMS) techniques, such as those employing QTOF or Orbitrap analyzers, provide accurate mass measurements that are critical for determining the elemental composition of this compound and its potential degradation products or metabolites nih.govmdpi.com. Coupled with techniques like ion mobility (IM) separation, HRMS (e.g., UPLC-IM-QTOF-MS) offers multi-dimensional data, including retention time, ion mobility, and mass-to-charge ratio, which significantly aids in the structural elucidation and comprehensive profiling of complex mixtures containing this compound scienceopen.comsemanticscholar.org. Data-independent acquisition methods like HDMSE further enhance the coverage of metabolite identification by capturing fragmentation data for all ions within a given mass range semanticscholar.org.

Future Research Directions and Unexplored Avenues for Ginsenoside F1

Identification of Novel Molecular Targets

Future research will likely focus on identifying and validating new molecular targets for Ginsenoside F1 to broaden its therapeutic scope. While studies have identified some targets, a comprehensive understanding of its interaction with cellular components is still developing.

Key identified and potential targets include:

Telomeric Repeat-Binding Factor 2 (TRF2): this compound has been shown to bind near the TRF2 heterodimer interface, which may enhance dimerization stability. mdpi.comnih.gov This action helps preserve telomere integrity, inhibit DNA damage responses, and ultimately delay cellular senescence. nih.gov Restoring TRF2 could be a strategy to prevent telomere-dependent diseases associated with aging. nih.gov

Insulin-Degrading Enzyme (IDE) and Neprilysin (NEP): In the context of Alzheimer's disease, this compound upregulates the expression of IDE and NEP at both the protein and mRNA levels. nih.govnih.gov These enzymes are crucial for clearing amyloid-beta (Aβ) plaques, suggesting a neuroprotective mechanism. nih.gov

p38 Mitogen-Activated Protein Kinase (MAPK): Computational studies, including molecular docking and dynamics simulations, suggest that this compound can act as an inhibitor of p38 MAP kinase. nih.gov This enzyme is involved in cellular signaling pathways related to pain and inflammation, and its abnormal activation is linked to various diseases. nih.gov

β3-Adrenergic Receptors (β3-AR): this compound has been identified as a novel activator of uncoupling protein 1 (UCP1). sciopen.com It binds to β3-adrenergic receptors, enhancing UCP1 expression through the cAMP/PKA/CREB pathway, which promotes the browning of white adipose tissue and may help ameliorate obesity-associated insulin (B600854) resistance. sciopen.com

Signaling Pathways: Research indicates F1 modulates the Protein Kinase B (AKT) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in aged somatic cells. mdpi.com It has also been found to suppress molecules like Syk, Src, IRAK1, and IRAK4 in the inhibition of NF-κB, AP-1, and CREB pathways. researchgate.net

Identified Molecular Targets and Pathways for this compound

Target/PathwayAssociated Condition/ProcessMechanism of ActionReference
TRF2Cellular AgingBinds to TRF2, potentially stabilizing dimerization and preserving telomere integrity. mdpi.comnih.gov
IDE and NEPAlzheimer's DiseaseUpregulates protein and mRNA levels, enhancing the clearance of amyloid-beta plaques. nih.govnih.gov
p38 MAP KinaseInflammation, PainInhibits the enzyme's activity, as suggested by computational models. nih.gov
β3-Adrenergic ReceptorsObesity, Insulin ResistanceBinds to β3-AR to activate UCP1 expression, promoting fat browning. sciopen.com
AKT/MAPK PathwaysCellular AgingModulates phosphorylation levels in aged cells. mdpi.com

Investigation of Synergistic Effects with Other Phytochemicals

The potential for synergistic interactions between this compound and other phytochemicals is a promising, yet largely unexplored, research area. Studies on other ginsenosides (B1230088) have shown that combinations can lead to enhanced antioxidant activity and activation of the Nrf2-mediated antioxidant pathway. nih.gov For instance, combinations of ginsenoside 20S with either Rb1 or Rg1 induced total antioxidant and ARE activity synergistically. nih.gov This suggests that this compound, when combined with other natural compounds, could exhibit enhanced therapeutic efficacy. Future studies should explore combinations of F1 with other ginsenosides or phytochemicals from other medicinal plants to identify novel synergistic activities for various health applications, such as cancer chemoprevention. nih.gov

Development of Advanced In Vitro and Organoid Models for Mechanistic Studies

To better understand the cellular and molecular mechanisms of this compound, the development of more sophisticated in vitro models is essential. Traditional 2D cell cultures often fail to replicate the complex microenvironment of human tissues. sciltp.com

Future research should leverage:

3D Cell Cultures and Organoids: These models mimic the structural and functional characteristics of organs, providing a more physiologically relevant system for study. mdpi.comnih.govnih.gov Organoids derived from adult stem cells or pluripotent stem cells can be used to model various organs like the intestine, liver, brain, and pancreas. sciltp.commdpi.com

Co-culture Systems: Developing models that co-culture organoids with other cell types, such as immune cells or vascular endothelial cells, can help investigate complex interactions within the tissue microenvironment. nih.gov

Disease-Specific Organoids: Patient-derived organoids can be used to study disease pathogenesis and test the efficacy of this compound in a personalized medicine context. nih.govnih.gov

These advanced models will be invaluable for detailed mechanistic studies, toxicity evaluations, and preclinical drug screening, bridging the gap between simple cell cultures and in vivo studies. sciltp.com

Exploration of Nanotechnology-Based Delivery Systems in Preclinical Research

A significant limitation for the clinical application of many ginsenosides, including F1, is their poor bioavailability due to low aqueous solubility, poor membrane permeability, and instability in the gastrointestinal tract. researchgate.netbcpublication.org Nanotechnology offers a promising solution to overcome these challenges.

Future preclinical research should focus on:

Developing Novel Nanocarriers: Exploration of various micro- and nano-sized delivery systems such as emulsions, polymeric nanoparticles, and vesicular systems (e.g., liposomes) can enhance the solubility, stability, and permeability of ginsenosides. researchgate.netnih.gov

Targeted Delivery: Functionalizing nanoparticles with targeting ligands (e.g., folate, specific peptides) can facilitate the delivery of this compound to specific tissues or cells, such as cancer cells or renal tissues, thereby increasing efficacy and reducing potential side effects. sciencescholar.us

Self-Assembled Nanoparticles: Investigating the ability of ginsenosides to self-assemble with other therapeutic agents to form stable nanoparticles is another innovative approach. nih.govrsc.org This method can achieve high drug-loading capacity and has shown greater anticancer effects in preclinical models compared to free drugs. nih.govrsc.org

These advanced delivery systems could significantly improve the pharmacokinetic profile of this compound, maximizing its therapeutic potential in vivo. researchgate.net

Nanotechnology-Based Delivery Systems for Ginsenosides

Delivery System TypeDescriptionPotential Advantage for this compoundReference
Microemulsions/NanoemulsionsThermodynamically stable oil-water systems with very small droplet sizes.Increases solubility, dissolution rate, and intestinal absorption. nih.gov
Polymeric NanoparticlesSolid colloidal particles made from natural or synthetic polymers.Offers controlled release and the potential for surface modification for targeted delivery. researchgate.net
Liposomes/Vesicular SystemsMicroscopic vesicles composed of a lipid bilayer.Can encapsulate both hydrophilic and hydrophobic compounds, improving stability and bioavailability. nih.gov
Self-Assembled NanoparticlesNanoparticles formed by the spontaneous organization of molecules (e.g., ginsenoside conjugated to another drug).High drug-loading capacity, improved tumor selectivity, and potentially synergistic therapeutic effects. nih.govrsc.org

Integration of Omics Technologies (Proteomics, Metabolomics, Transcriptomics) in Research

The integration of "omics" technologies offers a powerful, systems-biology approach to understanding the effects of this compound. researchgate.net These high-dimensional technologies allow for the comprehensive analysis of genes (genomics), mRNA (transcriptomics), proteins (proteomics), and metabolites (metabolomics) within a biological sample. researchgate.netnih.gov

Future research should integrate these approaches to:

Elucidate Biosynthetic Pathways: Combined transcriptomic and metabolomic analyses can identify genes and regulatory networks involved in the synthesis and accumulation of this compound and other ginsenosides in Panax species. nih.gov

Identify Biomarkers and Mechanisms: Proteomic and metabolomic profiling of cells or tissues treated with this compound can reveal changes in protein expression and metabolic pathways, helping to identify biomarkers of response and elucidate its mechanism of action. sciopen.comfrontiersin.org For example, proteomics results have shown that F1 up-regulates thermogenesis and lipolytic proteins while down-regulating fatty acid synthesis proteins. sciopen.com

Construct a Holistic View: Systematically integrating data from multiple omics platforms can provide a more complete picture of the physiological adaptations and molecular responses to this compound treatment. nih.govfrontiersin.org

Comparative Analysis of this compound with Other Minor Ginsenosides

This compound is one of many minor ginsenosides found in Panax species. researchgate.net While major ginsenosides like Rb1 and Rg1 are more abundant, minor ginsenosides often exhibit greater pharmacological activity and bioavailability due to their smaller molecular size and higher membrane permeability. nih.govresearchgate.net

A critical avenue for future research is the direct comparative analysis of this compound with other structurally related minor ginsenosides (e.g., Rg3, F2, Rh2, Compound K). Such studies should aim to:

Compare Pharmacological Activity: Systematically evaluate and compare the potency and efficacy of different minor ginsenosides across various biological assays (e.g., anti-inflammatory, anticancer, neuroprotective).

Analyze Physicochemical Properties: Compare properties such as solubility, stability, and membrane permeability to understand differences in bioavailability. sciopen.com

Profile Ginsenoside Content: Detailed analysis of the varying concentrations of minor ginsenosides in different ginseng species, parts (root, leaf, stem), and processed products (white vs. red ginseng) can inform the selection of optimal sources for specific therapeutic applications. sciopen.comnih.govkoreascience.kr

This comparative approach will help to position the therapeutic potential of this compound within the broader context of other bioactive minor ginsenosides and identify which compounds are best suited for specific applications.

Elucidation of Long-Term Preclinical Effects and Adaptations

Most preclinical studies on ginsenosides focus on short-term effects in acute disease models. frontiersin.org A significant gap in the current knowledge is the understanding of the long-term preclinical effects and physiological adaptations resulting from sustained administration of this compound.

Future research should include:

Chronic Disease Models: Utilizing long-term animal models of chronic diseases (e.g., neurodegenerative diseases, metabolic syndrome, chronic liver injury) to assess the sustained efficacy and impact of this compound.

Monitoring of Adaptive Responses: Investigating how cellular and physiological systems adapt to long-term exposure to F1. This includes potential changes in gene expression, protein levels, and metabolic pathways over time.

Safety and Toxicity Profiling: Although outside the strict scope of this article, comprehensive long-term safety studies are a necessary component of preclinical development.

Elucidating these long-term effects is crucial for translating the promising results from acute studies into potential chronic therapies for age-related and other long-term diseases.

Q & A

Q. Q: What experimental methodologies are most effective for isolating and structurally characterizing Ginsenoside F1 from plant sources?

A: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) and high-performance liquid chromatography (HPLC) for purification . Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and mass spectrometry (MS) to confirm the compound’s triterpenoid structure, including its sugar moieties . Purity validation requires high-resolution MS and comparative analysis with reference standards.

Basic Research Question

Q. Q: What in vitro and in vivo models are commonly used to assess this compound’s pharmacological effects?

A:

  • In vitro: Cell lines (e.g., human keratinocytes for anti-aging studies, cancer cell lines like HepG2 or MCF-7 for cytotoxicity assays) .
  • In vivo: Rodent models for evaluating antioxidant activity (e.g., DPPH assay) or neuroprotective effects (e.g., induced oxidative stress in mice) .
    Experimental design should include dose-response curves, positive/negative controls, and statistical validation (e.g., ANOVA with post-hoc tests) .

Advanced Research Question

Q. Q: How can researchers resolve contradictions in reported data on this compound’s efficacy across different experimental models?

A: Contradictions often arise from variability in:

  • Dosage: Bioavailability differences between in vitro (μM range) and in vivo (mg/kg) models.
  • Metabolic pathways: Species-specific CYP enzyme interactions (e.g., competitive inhibition of CYP3A4, Ki = 67.8 ± 16.2 μM) .
  • Experimental conditions: Oxygen levels, cell passage numbers, or solvent carriers (e.g., DMSO cytotoxicity thresholds).
    Meta-analysis frameworks and sensitivity analysis are recommended to identify confounding variables .

Advanced Research Question

Q. Q: What strategies optimize the design of pharmacokinetic studies for this compound to account for its low bioavailability?

A:

  • Formulation: Use nanoemulsions or liposomes to enhance solubility .
  • Analytical methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detecting low plasma concentrations .
  • Pharmacokinetic parameters: Calculate area under the curve (AUC), half-life (t₁/₂), and clearance rates using non-compartmental modeling .
    Ethical considerations: Adhere to OECD guidelines for animal dosing and sampling frequency .

Basic Research Question

Q. Q: What are the key biochemical pathways modulated by this compound, and how are these pathways experimentally validated?

A:

  • Pathways: NF-κB signaling (anti-inflammatory), Nrf2/ARE (antioxidant), and PI3K/AKT (anti-apoptotic) .
  • Validation methods: Western blotting for protein expression, qPCR for gene regulation, and siRNA knockdown to confirm pathway specificity .

Advanced Research Question

Q. Q: How do researchers address the challenge of distinguishing this compound’s direct molecular targets from off-target effects in mechanistic studies?

A:

  • Target identification: Use affinity purification mass spectrometry (AP-MS) or thermal shift assays (TSA) .
  • Off-target analysis: CRISPR-Cas9 knockout models or computational docking simulations (e.g., AutoDock Vina) to predict binding affinities .
    Data interpretation must include dose-dependent response validation and exclusion of assay interference (e.g., fluorescence quenching in high-throughput screens) .

Basic Research Question

Q. Q: What quality control criteria are essential for ensuring reproducibility in this compound synthesis studies?

A:

  • Purity: ≥95% by HPLC.
  • Batch consistency: NMR spectral match (Δδ ≤ 0.05 ppm) across syntheses .
  • Stability testing: Accelerated degradation studies under varying pH/temperature conditions .

Advanced Research Question

Q. Q: How can transcriptomic and metabolomic approaches be integrated to elucidate this compound’s systemic effects?

A:

  • Transcriptomics: RNA sequencing to identify differentially expressed genes (DEGs) post-treatment .
  • Metabolomics: LC-MS-based untargeted metabolomics to map altered metabolic pathways (e.g., lipid peroxidation, glycolysis) .
    Multi-omics data integration tools (e.g., MetaboAnalyst, STRING) are critical for network analysis .

Basic Research Question

Q. Q: What statistical methods are recommended for analyzing dose-dependent responses in this compound studies?

A:

  • Non-linear regression: IC₅₀/EC₅₀ calculations using GraphPad Prism .
  • Error analysis: Standard deviation (SD) or standard error of the mean (SEM) for triplicate experiments .
  • Significance testing: Two-tailed Student’s t-test or one-way ANOVA with Tukey’s post-hoc test .

Advanced Research Question

Q. Q: What experimental frameworks are used to evaluate this compound’s potential synergism with other bioactive compounds?

A:

  • Combination index (CI): Chou-Talalay method for quantifying synergism (CI < 1) or antagonism (CI > 1) .
  • Isobolographic analysis: Plotting equi-effective doses to identify additive/synergistic interactions .
    Ethical reproducibility: Pre-register combinatorial dosing protocols to avoid bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.